LogP: Enhanced Lipophilicity Relative to Ethoxy Analog
1-(2-Propoxyphenyl)-1-ethanamine hydrochloride exhibits a calculated LogP of 2.38 , which is 0.50 log units higher than the ethoxy analog 1-(2-ethoxyphenyl)ethanamine (LogP 1.88) . The three-carbon propoxy chain also yields slightly lower LogP than the homologous three-carbon linker analog 3-(2-propoxyphenyl)propan-1-amine (LogP 2.55) [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 2.38 |
| Comparator Or Baseline | 1-(2-Ethoxyphenyl)ethanamine: 1.88; 3-(2-Propoxyphenyl)propan-1-amine: 2.55 |
| Quantified Difference | +0.50 vs. ethoxy analog; -0.17 vs. propanamine homolog |
| Conditions | Calculated partition coefficients (XLogP3 / ACD/LogP) [1] |
Why This Matters
A 0.50 log unit increase in LogP corresponds to a roughly 3-fold higher theoretical partition into lipid membranes, which may influence central nervous system penetration and cellular permeability in assay systems.
- [1] ChemBase. 3-(2-propoxyphenyl)propan-1-amine. CBID:308807. CAS 937661-89-7. View Source
